molecular formula C13H16N4 B11194182 4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine

4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine

Cat. No.: B11194182
M. Wt: 228.29 g/mol
InChI Key: SRQWWKWYELILSI-UHFFFAOYSA-N
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Description

4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine typically involves the reaction of a phenyl-substituted triazole with piperidine. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-phenyl-1,2,4-triazole with piperidine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and triazole rings can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Mechanism of Action

The mechanism of action of 4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine involves its interaction with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may enhance the compound’s binding affinity to specific targets, contributing to its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

4-(3-phenyl-1,2,4-triazol-4-yl)piperidine

InChI

InChI=1S/C13H16N4/c1-2-4-11(5-3-1)13-16-15-10-17(13)12-6-8-14-9-7-12/h1-5,10,12,14H,6-9H2

InChI Key

SRQWWKWYELILSI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=NN=C2C3=CC=CC=C3

Origin of Product

United States

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